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Spectroscopic Analysis of Acid Black 107: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Acid Black 107	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Acid Black 107** (C.I. 15707), a pre-metallized chromium complex azo dye. The document details the application of key spectroscopic techniques for the characterization of this dye, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and development of dyes and related compounds.

Introduction to Acid Black 107

Acid Black 107 is a water-soluble anionic dye characterized by its deep black color and high fastness properties, making it suitable for dyeing protein fibers such as wool and silk, as well as polyamides. Its molecular structure is a complex of chromium with two different azo dye ligands. The synthesis of Acid Black 107 involves the diazotization of a mixture of 5-nitro-2-aminophenol and 4-nitro-2-aminophenol, which are then coupled with 1-acetamido-7-naphthol and 2-naphthol. The resulting azo compounds are then metallized with a chromium salt. The presence of sulfonic acid groups ensures its solubility in water.

Two primary molecular formula variations for the chromium complex are reported: [C38H22N7O12S.Cr.2Na] and [C36H19N6O11S·Cr·2Na]. These variations arise from different starting materials and synthetic conditions.



Spectroscopic Characterization Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the dye molecule, which are responsible for its color.

Quantitative Data:

Parameter	Value	Solvent
λmax (Visible)	610-630 nm	Aqueous Solution

Note: The λ max can be influenced by solvent polarity and pH.

Experimental Protocol:

Objective: To determine the maximum absorption wavelength (λ max) of **Acid Black 107** in the visible region.

Materials:

- Acid Black 107 powder
- Deionized water (or other suitable solvent)
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

• Stock Solution Preparation: Accurately weigh a small amount of **Acid Black 107** powder (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with deionized water to create a



stock solution.

- Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 mg/L.
- Instrument Calibration: Calibrate the spectrophotometer by running a baseline with a cuvette filled with deionized water.
- Spectral Acquisition: Record the absorbance spectra of the working solutions from 400 nm to 800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the **Acid Black 107** molecule by measuring the absorption of infrared radiation.

Expected Quantitative Data:

While specific FTIR data for **Acid Black 107** is not readily available in the public domain, the following table presents characteristic absorption bands expected for a chromium-complexed azo dye with its typical structural features.



Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretching (hydroxyl groups and adsorbed water)
~3050	Aromatic C-H stretching
~1620	C=C aromatic stretching
~1500	N=N stretching (azo group)
~1340	S=O stretching (sulfonic acid group)
~1180	C-O stretching (phenolic)
~840	Aromatic C-H bending (out-of-plane)
~550-450	Cr-N and Cr-O stretching

Experimental Protocol:

Objective: To obtain the FTIR spectrum of solid **Acid Black 107**.

Materials:

- Acid Black 107 powder (dried)
- Potassium bromide (KBr), spectroscopy grade (dried)
- · Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation: Mix approximately 1-2 mg of dried **Acid Black 107** with 100-200 mg of dried KBr in an agate mortar.
- Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.



- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. However, obtaining a well-resolved NMR spectrum of the final chromium-complexed **Acid Black 107** is challenging due to the paramagnetic nature of the Cr(III) ion, which leads to significant line broadening. Analysis of the non-metallized precursor azo dyes is more feasible.

Expected Quantitative Data (for a representative non-metallized precursor in DMSO-d6):

Chemical Shift (δ, ppm)	Assignment
~11.3	O-H (phenolic, intramolecular H-bond)
8.1 - 6.8	Aromatic protons
~2.2	CH₃ (from 1-acetamido-7-naphthol precursor)

Experimental Protocol (for a non-metallized precursor):

Objective: To obtain the ¹H NMR spectrum of a non-metallized precursor of **Acid Black 107**.

Materials:

- Non-metallized precursor dye
- Deuterated dimethyl sulfoxide (DMSO-d6)
- NMR tubes



NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the precursor dye in about 0.6-0.7 mL of DMSO-d6 in an NMR tube.
- Spectral Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
- Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of dyes like **Acid Black 107**. Due to the presence of sulfonic acid groups, the analysis is typically performed in negative ion mode.

Expected Quantitative Data:

Specific mass spectrometry data for **Acid Black 107** is not widely published. However, for a sulfonated chromium-complexed azo dye, one would expect to observe multiply charged ions in the negative ESI-MS spectrum. For a hypothetical molecular weight of the anionic part of the complex (M), the following ions could be observed:

lon	Expected m/z
[M-2H] ²⁻	(MW - 2) / 2
[M-3H] ³⁻	(MW - 3) / 3
[M-Na-H] ²⁻	(MW - 23 - 1) / 2

Experimental Protocol:

Objective: To determine the mass-to-charge ratio (m/z) of the ions of **Acid Black 107**.



Materials:

- Acid Black 107 solution (in a suitable solvent like methanol/water)
- Mass spectrometer with an electrospray ionization source

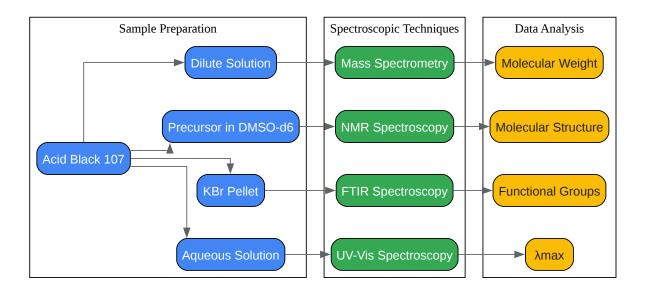
Procedure:

- Sample Preparation: Prepare a dilute solution of **Acid Black 107** (e.g., 1-10 μg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water.
- Instrument Setup: Set up the mass spectrometer for negative ion mode electrospray ionization. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Infusion and Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate and acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the m/z values of the observed ions and deduce the molecular weight of the dye.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Acid Black 107**.

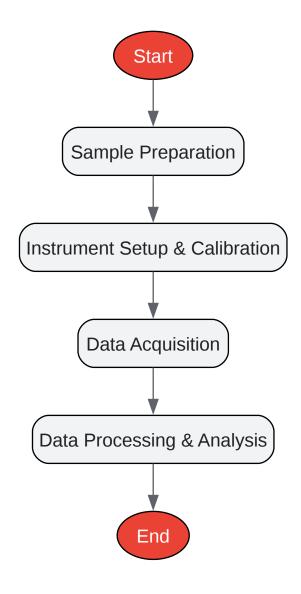




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Caption: Overall workflow for the spectroscopic analysis of Acid Black 107.





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Caption: Generalized experimental protocol flow for spectroscopic techniques.

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